molecular formula C19H16N2O5 B11552686 4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate

4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B11552686
M. Wt: 352.3 g/mol
InChI Key: JMGONLFHAQXGRJ-XNTDXEJSSA-N
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Description

4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a pyrazolidinone core and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dioxo-1-phenylpyrazolidine with 4-formyl-2-methoxyphenyl acetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYBENZOIC ACID.

    Reduction: Formation of 4-{[(4E)-3,5-DIHYDROXY-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE.

    Substitution: Formation of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXY-5-NITROPHENYL ACETATE.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and anticancer properties. The pyrazolidinone core is known to interact with various biological targets, making it a subject of interest in drug discovery.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The pyrazolidinone core can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYBENZOIC ACID
  • **4-{[(4E)-3,5-DIHYDROXY-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE
  • **4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXY-5-NITROPHENYL ACETATE

Uniqueness

What sets 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyrazolidinone core and the methoxyphenyl acetate moiety allows for diverse applications and modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C19H16N2O5/c1-12(22)26-16-9-8-13(11-17(16)25-2)10-15-18(23)20-21(19(15)24)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,23)/b15-10+

InChI Key

JMGONLFHAQXGRJ-XNTDXEJSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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